2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride
Description
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyrrolo[1,2-b]pyrazole, a bicyclic structure that combines a pyrrole and a pyrazole ring
Properties
Molecular Formula |
C6H8BrClN2 |
|---|---|
Molecular Weight |
223.50 g/mol |
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole;hydrochloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2;1H |
InChI Key |
ZTPXVCJIFCKQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-bromopyridine.
Formation of Pyrrolo[1,2-b]pyrazole: The starting material undergoes a series of reactions to form the pyrrolo[1,2-b]pyrazole structure. This involves cyclization reactions that introduce the pyrazole ring.
Bromination: The compound is then brominated to introduce the bromine atom at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar structure but with the bromine atom at a different position.
Pyrrolo[1,2-b]pyrazine Derivatives: These compounds share the bicyclic structure but differ in the substituents and functional groups attached.
Uniqueness
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
